

literature review on 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride

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Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1469055

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An In-depth Technical Guide to **3-Methoxy-4-nitrobenzene-1-sulfonyl chloride**: Synthesis, Reactivity, and Applications

Introduction and Physicochemical Properties

3-Methoxy-4-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its structure, featuring a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and an electron-donating methoxy group, imparts a unique reactivity profile. This makes it a valuable intermediate for the synthesis of a diverse range of target molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonates, respectively.[4][5] The presence of the nitro group further enhances the electrophilicity of the sulfur atom, facilitating these reactions.[6] This guide provides a comprehensive overview of its synthesis, core reactivity, applications, and safety protocols for researchers and drug development professionals.

Chemical Structure and Identity

- IUPAC Name: 3-methoxy-4-nitrobenzenesulfonyl chloride[7]
- CAS Number: 1261646-30-3[1]

- Molecular Formula: $C_7H_6ClNO_5S$ [\[7\]](#)

Physicochemical Data

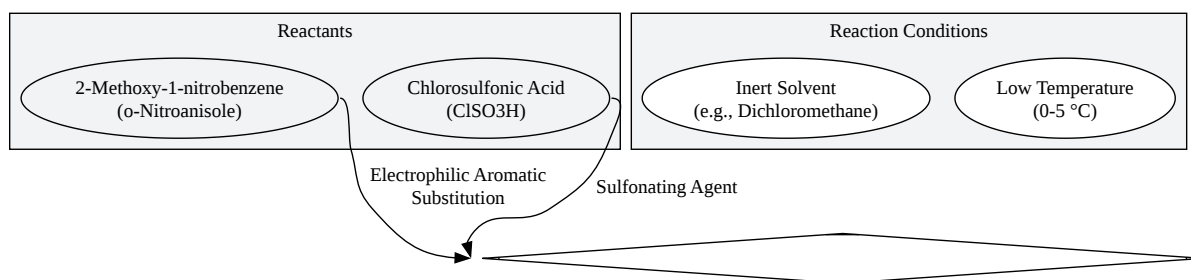
The key physical and chemical properties of **3-Methoxy-4-nitrobenzene-1-sulfonyl chloride** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	251.64 g/mol	[8]
Monoisotopic Mass	250.96552 Da	[7]
Appearance	Yellowish solid/powder (typical for nitroaromatics)	N/A
Melting Point	66 - 70 °C	[9]
logP (octanol/water)	2.1 (Predicted)	[9]
Solubility	Soluble in many organic solvents (e.g., THF, Dichloromethane)	[10]

Synthesis and Purification

The most direct and industrially relevant method for preparing arenesulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[\[11\]](#) This process involves the direct reaction of an activated aromatic ring with chlorosulfonic acid. For **3-Methoxy-4-nitrobenzene-1-sulfonyl chloride**, the logical precursor is 2-methoxy-1-nitrobenzene (o-nitroanisole). The methoxy group is an ortho-, para-director, and while the nitro group is a meta-director and deactivating, the strong activating effect of the methoxy group directs the incoming sulfonyl chloride group primarily to the position para to it.

Proposed Synthetic Pathway: Chlorosulfonation of o-Nitroanisole



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Experimental Protocol: Synthesis

This protocol is based on general procedures for chlorosulfonation of activated aromatic rings. [\[12\]](#)

- **Setup:** Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is dry and placed in an ice-water bath.
- **Reagent Addition:** Charge the flask with 2-methoxy-1-nitrobenzene (1.0 eq). Add an inert solvent such as dichloromethane.
- **Chlorosulfonation:** Cool the solution to 0-5 °C. Add chlorosulfonic acid (approx. 2.0-3.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and releases HCl gas, which should be vented to a scrubber.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/HPLC analysis indicates the consumption of the starting material.
- **Workup:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
- Drying: Dry the crude product under vacuum to yield the crude **3-Methoxy-4-nitrobenzene-1-sulfonyl chloride**.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude product to obtain a stable, crystalline solid suitable for subsequent reactions.^[13]

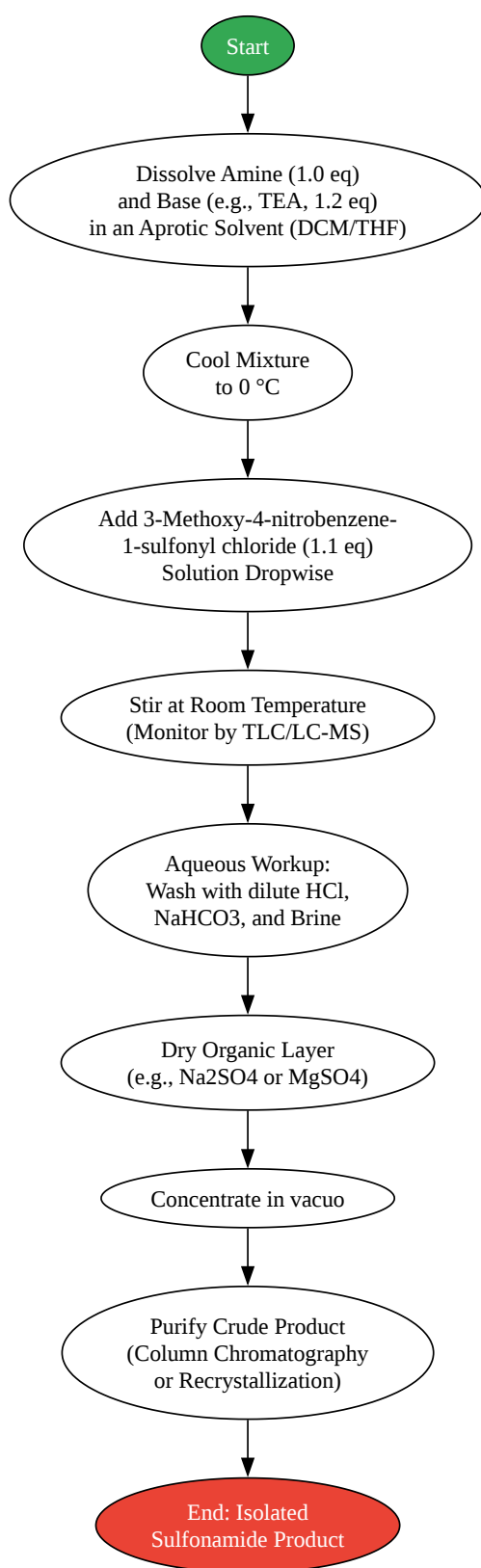
- Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of an alcohol (e.g., ethanol or isopropanol) and water.
- Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Core Reactivity and Applications in Drug Discovery

The primary utility of **3-Methoxy-4-nitrobenzene-1-sulfonyl chloride** lies in its function as a precursor for sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and antiviral drugs.^[14] Its prevalence is due to its ability to act as a stable hydrogen bond donor and acceptor, mimicking a peptide bond, which allows it to interact with biological targets effectively.^[15]

The reaction of **3-Methoxy-4-nitrobenzene-1-sulfonyl chloride** with a primary or secondary amine under basic conditions provides a straightforward and high-yielding route to substituted sulfonamides.^{[5][16]}

Experimental Workflow: General Sulfonamide Synthesis



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Experimental Protocol: Sulfonamide Synthesis

- Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
- Cooling: Cool the solution in an ice-water bath to 0 °C.
- Addition: Add a solution of **3-Methoxy-4-nitrobenzene-1-sulfonyl chloride** (1.1 eq) in the same solvent dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.
- Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude sulfonamide by silica gel column chromatography or recrystallization to yield the final product.[\[13\]](#)

Safety, Handling, and Storage

3-Methoxy-4-nitrobenzene-1-sulfonyl chloride is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.[\[9\]](#)

Hazard Identification

Based on safety data for the compound and structurally related sulfonyl chlorides, the following hazards are identified:

- H317: May cause an allergic skin reaction.[\[9\]](#)
- H318: Causes serious eye damage.[\[9\]](#)
- H361: Suspected of damaging fertility or the unborn child.[\[9\]](#)

- It is corrosive and moisture-sensitive.[17][18] Contact with water can lead to hydrolysis, releasing corrosive hydrochloric acid.

Precautionary Measures and First Aid

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[19]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[18]
- Handling: Avoid breathing dust.[9] Prevent contact with skin, eyes, and clothing. Keep away from water and moisture.
- Eye Contact: In case of contact, immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19]
- Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[9]
- Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

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